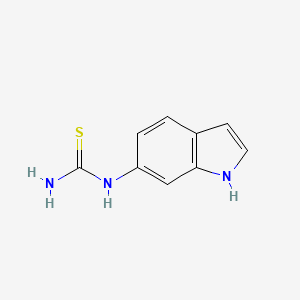

N-(1H-indol-6-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-6-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9(13)12-7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFJEOWVMAIHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860609-81-0 | |

| Record name | N-1H-Indol-6-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Approaches to N 1h Indol 6 Yl Thiourea and Analogues

Classical and Contemporary Synthesis Strategies for Thiourea (B124793) Formation

The creation of the thiourea linkage is a fundamental step in the synthesis of N-(1H-indol-6-yl)thiourea. Chemists have a variety of reliable methods at their disposal, ranging from traditional condensation reactions to versatile nucleophilic substitution routes.

Condensation Reactions with Isothiocyanates and Amines

The most prevalent and straightforward method for the synthesis of N-substituted thioureas is the condensation reaction between an amine and an isothiocyanate. This reaction is characterized by its simplicity, often proceeding at room temperature or with gentle heating to afford the desired thiourea in high yield. The underlying mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate.

For the specific synthesis of this compound, the reaction would involve 6-aminoindole (B160974) as the amine component. The choice of the isothiocyanate allows for the introduction of diverse substituents onto the second nitrogen of the thiourea moiety. For example, reacting 6-aminoindole with a commercially available or synthetically prepared isothiocyanate in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) provides a direct route to the target compound.

Table 1: Examples of Isothiocyanates Used in Thiourea Synthesis

| Isothiocyanate | Resulting Substituent Group |

|---|---|

| Phenyl isothiocyanate | Phenyl |

| Allyl isothiocyanate | Allyl |

| Benzoyl isothiocyanate | Benzoyl |

| 4-Chlorophenyl isothiocyanate | 4-Chlorophenyl |

Nucleophilic Substitution Pathways for Thiourea Synthesis

An alternative strategy for thiourea synthesis involves nucleophilic substitution pathways, which are particularly useful when the required isothiocyanate is not readily accessible. A common approach utilizes thiophosgene (B130339) (CSCl₂) or its safer, solid equivalent, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI).

This method typically proceeds in a two-step, one-pot manner. The first step involves the reaction of an amine with the thiocarbonyl transfer agent to form an in situ isothiocyanate intermediate. The subsequent addition of a second amine to this intermediate generates the unsymmetrical thiourea. The use of TCDI is generally favored due to the high toxicity and volatility of thiophosgene.

Regioselective Synthesis of this compound Derivatives

Achieving the desired substitution pattern on the indole (B1671886) ring is critical for modulating the biological activity of this compound derivatives. This requires careful consideration of precursor selection and reaction conditions to ensure regioselectivity.

Precursor Selection and Indole Functionalization Strategies

The primary precursor for the title compound is 6-aminoindole. The synthesis of this key intermediate often starts from a substituted nitroaromatic compound. For instance, 4-nitrophenylacetonitrile (B121139) can be a starting material, which can be subjected to reductive cyclization to form the 6-aminoindole core.

Functionalization of the indole ring can be carried out either before or after the formation of the thiourea moiety. Electrophilic substitution reactions on the indole nucleus, such as halogenation or nitration, typically occur at the C3 position due to the electronic nature of the indole ring. To direct substitution to other positions, protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can be employed to alter the reactivity and steric environment of the ring.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is essential for maximizing the yield and purity of the final product. Key variables that are often manipulated include the solvent, temperature, and reaction time.

In the condensation reaction of 6-aminoindole with an isothiocyanate, polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are frequently used. The reaction is often conducted at room temperature, although gentle heating may be applied to accelerate the reaction rate. The progress of the reaction is typically monitored using thin-layer chromatography (TLC). Upon completion, the product is usually isolated by precipitation upon addition of a non-polar solvent or by aqueous work-up, followed by purification techniques such as recrystallization or column chromatography to obtain the pure this compound derivative.

Table 2: Common Solvents and Conditions for Thiourea Synthesis

| Solvent | Typical Temperature Range | Common Use Case |

|---|---|---|

| Acetonitrile | Room Temperature to 80°C | General purpose, good for a wide range of reactants |

| Tetrahydrofuran (THF) | Room Temperature to 66°C | Good for reactants with moderate solubility |

| Dimethylformamide (DMF) | Room Temperature to 100°C | Used for less reactive starting materials |

| Acetone | Room Temperature to 56°C | Good for reactions that proceed quickly at lower temperatures |

Innovative Synthetic Methodologies Applicable to Indole-Thiourea Architectures

In addition to traditional synthetic methods, several innovative techniques have been applied to the synthesis of indole-thiourea compounds, offering advantages in terms of efficiency, scalability, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner product profiles compared to conventional heating methods.

Solid-phase synthesis offers a high-throughput approach for the generation of libraries of indole-thiourea analogues. In this technique, the indole precursor is attached to a solid support, and the subsequent reaction steps are carried out. This methodology facilitates the purification process and is well-suited for combinatorial chemistry and the rapid exploration of structure-activity relationships.

Flow chemistry represents another modern approach that is gaining traction. By conducting reactions in a continuous flow system, chemists can achieve precise control over reaction parameters, leading to improved reproducibility and safety. This technology is also highly amenable to scale-up for the production of larger quantities of the target compounds.

These cutting-edge methodologies, in conjunction with established synthetic strategies, provide a versatile and powerful arsenal (B13267) for the construction of novel this compound derivatives for further investigation in various scientific fields.

Organocatalysis in Indole-Thiourea Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis, often providing milder reaction conditions and unique selectivity. While the synthesis of thioureas from amines and isothiocyanates is often a facile process that can proceed without a catalyst, organocatalysts can be employed to enhance reaction rates and yields, particularly with less reactive substrates.

In the context of synthesizing indole-thioureas, bifunctional organocatalysts are of particular interest. These catalysts possess both a Lewis basic site (like a tertiary amine) and a hydrogen-bond donating group (like a thiourea or urea (B33335) moiety) within the same molecule. Although it may seem counterintuitive to use a thiourea-based catalyst to synthesize a thiourea product, the principle lies in the catalyst's ability to activate the reacting partners.

The proposed mechanism involves the thiourea group of the catalyst activating the electrophilic isothiocyanate through double hydrogen bonding, making its carbon atom more susceptible to nucleophilic attack. Simultaneously, the basic amine site of the catalyst can deprotonate the nucleophilic aminoindole, increasing its reactivity. This dual activation lowers the energy barrier of the reaction, leading to a faster and more efficient transformation.

While specific studies detailing the organocatalytic synthesis of this compound are not prevalent, the principles of bifunctional thiourea catalysis are well-established in a wide range of asymmetric transformations. nih.govmdpi.com These catalysts have proven effective in numerous reactions, including Michael additions and Mannich reactions, demonstrating their broad utility in activating substrates through hydrogen bonding. nih.gov The application of such catalysts to the synthesis of complex thioureas represents a logical extension of their known capabilities.

Table 1: Examples of Bifunctional Organocatalysts and Their Applications

| Organocatalyst Type | Functional Groups | Typical Reactions Catalyzed | Potential Application |

| Thiourea-Amine | Thiourea (H-bond donor), Tertiary Amine (Brønsted/Lewis base) | Michael Addition, Mannich Reaction, Aldol Reaction | Acceleration of amine addition to isothiocyanates |

| Squaramide-Amine | Squaramide (H-bond donor), Tertiary Amine (Brønsted/Lewis base) | Michael Addition, Cycloadditions | Synthesis of complex substituted thioureas |

| Cinchona Alkaloid-Thiourea | Thiourea (H-bond donor), Quinuclidine (Lewis base), Quinoline | Asymmetric Michael Addition, Aza-Henry Reaction | Enantioselective synthesis of chiral thioureas |

Green Chemistry Applications (e.g., Ultrasonic Energy in Synthesis)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. One prominent green technique is the use of ultrasonic irradiation to promote chemical reactions. Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. researchgate.net

The effects of ultrasound in chemical synthesis arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, as well as shockwaves and microjets. These phenomena increase mass transfer, create high-energy intermediates, and accelerate reaction rates.

The synthesis of indole-appended heterocycles has been shown to benefit from ultrasonic irradiation, leading to shorter reaction times and higher yields under solvent-free or aqueous conditions. nih.gov For the synthesis of this compound and its analogs, ultrasound can be applied to the condensation reaction between the aminoindole and an isothiocyanate. This method offers several advantages over traditional refluxing, including reduced energy consumption and potentially avoiding the need for volatile organic solvents.

A typical procedure would involve mixing the reactants in a suitable, often green, solvent (or under solvent-free conditions) and irradiating the mixture in an ultrasonic bath or with a high-intensity ultrasonic horn. dcu.ie The reaction progress can be monitored, and it is often observed that reactions complete in a fraction of the time required by conventional methods. For instance, syntheses of various N-substituted thiourea derivatives have been efficiently carried out using ultrasonic irradiation, achieving quantitative yields in significantly shorter times. researchgate.net

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Thiourea Derivatives

| Parameter | Conventional Method (Reflux) | Ultrasound-Assisted Method | Advantages of Ultrasound |

| Reaction Time | Several hours (e.g., 4-10 h) | Minutes to < 1 hour | Drastic reduction in reaction time |

| Energy Input | Continuous heating | High-intensity, short duration | Lower overall energy consumption |

| Solvent Use | Often requires high-boiling organic solvents | Can often be performed in greener solvents (water, ethanol) or solvent-free | Reduced environmental impact and waste |

| Product Yield | Good to excellent | Often quantitative or near-quantitative | Improved process efficiency |

| Byproducts | Potential for thermal decomposition or side reactions | Cleaner reaction profiles, fewer byproducts | Simplified purification, higher atom economy |

The application of these green methodologies aligns with the increasing demand for sustainable practices in chemical synthesis, providing an efficient and environmentally benign route to valuable compounds like this compound.

Comprehensive Spectroscopic and Structural Elucidation of N 1h Indol 6 Yl Thiourea

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectral Interpretation and Band Assignments

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-(1H-indol-6-yl)thiourea is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent groups: the indole (B1671886) ring, the N-H bonds, and the thiourea (B124793) C=S and C-N bonds.

The key vibrational modes can be assigned as follows:

N-H Stretching: Three N-H bonds are present in the molecule: one in the indole ring and two in the thiourea group. These are expected to produce absorption bands in the region of 3100-3450 cm⁻¹. The indole N-H stretch typically appears as a sharp band around 3400 cm⁻¹. researchgate.netmdpi.com The thiourea N-H₂ protons can exhibit both symmetric and asymmetric stretching vibrations, which may appear as one or two bands, often broadened due to hydrogen bonding. acs.org

Aromatic C-H Stretching: The C-H stretching vibrations of the indole ring are anticipated in the 3000-3100 cm⁻¹ region. researchgate.net

C=S Stretching (Thioamide I band): The thiocarbonyl (C=S) stretching vibration is a key characteristic of the thiourea moiety. This band is typically observed in the range of 700-850 cm⁻¹, although its position can be influenced by coupling with other vibrations.

C-N Stretching and N-H Bending (Thioamide II and III bands): The spectrum will show bands resulting from coupled C-N stretching and N-H bending vibrations. The thioamide II band, which has a significant contribution from N-H bending, is expected around 1500-1570 cm⁻¹. The thioamide III band, with a major C-N stretching character, typically appears between 1300-1400 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indole ring will produce characteristic sharp peaks in the 1450-1620 cm⁻¹ region. researchgate.netmdpi.com

Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the benzene (B151609) portion of the indole ring are expected in the 700-900 cm⁻¹ range, and their exact positions can provide information about the substitution pattern.

Interactive Data Table: Expected FT-IR Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3100-3450 | N-H stretching | Indole & Thiourea |

| 3000-3100 | C-H stretching | Aromatic (Indole) |

| 1500-1570 | N-H bending / C-N stretching (Thioamide II) | Thiourea |

| 1450-1620 | C=C stretching | Aromatic (Indole) |

| 1300-1400 | C-N stretching (Thioamide III) | Thiourea |

| 700-850 | C=S stretching (Thioamide I) | Thiourea |

| 700-900 | C-H out-of-plane bending | Aromatic (Indole) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound would provide precise information on the electronic environment of each proton. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

Indole N-H Proton: The proton on the indole nitrogen (H-1) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 11.0-12.0 ppm in a solvent like DMSO-d₆, due to its acidic nature and potential for hydrogen bonding. researchgate.net

Thiourea N-H Protons: The protons of the thiourea group (-NH- and -NH₂) are also expected to be downfield and may appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. One N-H proton might be expected around 9.5-10.0 ppm, with the -NH₂ protons appearing in a similar or slightly more upfield region.

Indole Ring Protons:

H-2 and H-3: These protons on the pyrrole (B145914) part of the indole ring have characteristic chemical shifts. H-3 is typically found between 6.4-6.6 ppm and often appears as a triplet (or more complex multiplet due to coupling with H-2 and H-1). H-2 is usually further downfield, around 7.2-7.4 ppm, and may appear as a triplet. researchgate.net

H-4, H-5, and H-7: These protons are on the benzene portion of the ring. H-7, adjacent to the nitrogen, would likely be a doublet around 7.4-7.6 ppm. H-4, also adjacent to the ring fusion, would be a doublet around 7.5-7.7 ppm. H-5, situated between the substituent and H-4, would likely appear as a doublet of doublets in the range of 6.8-7.0 ppm. The specific coupling constants (J-values) between adjacent protons (typically 7-9 Hz for ortho coupling) would confirm these assignments.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 11.0 - 12.0 | broad singlet |

| Thiourea N-H | 9.5 - 10.0 | broad singlet |

| Thiourea -NH₂ | 7.5 - 8.5 | broad singlet |

| H-2 | 7.2 - 7.4 | triplet |

| H-3 | 6.4 - 6.6 | triplet |

| H-4 | 7.5 - 7.7 | doublet |

| H-5 | 6.8 - 7.0 | doublet of doublets |

| H-7 | 7.4 - 7.6 | doublet |

Carbon-13 (¹³C) NMR Structural Confirmation and Resonance Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum is expected to be from the C=S carbon of the thiourea group. This resonance typically appears in the range of 180-185 ppm. analis.com.my

Indole Ring Carbons: The eight carbons of the indole ring will have distinct chemical shifts.

Carbons bonded to nitrogen (C-2 and C-7a) are generally found between 125-140 ppm.

The C-3 carbon is typically the most upfield of the indole carbons, appearing around 102-105 ppm. clockss.org

The C-6 carbon, to which the thiourea group is attached, would be shifted downfield compared to unsubstituted indole, likely appearing in the 130-135 ppm range.

The other carbons (C-3a, C-4, C-5, C-7) will resonate in the aromatic region between 110-130 ppm. clockss.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S | 180 - 185 |

| C-7a | 135 - 138 |

| C-6 | 130 - 135 |

| C-2 | 123 - 126 |

| C-3a | 125 - 128 |

| C-5 | 120 - 123 |

| C-4 | 118 - 121 |

| C-7 | 110 - 113 |

| C-3 | 102 - 105 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₉N₃S), the exact mass is approximately 191.05 g/mol .

Molecular Ion Peak ([M]⁺ or [M+H]⁺): In electron ionization (EI) MS, a molecular ion peak ([M]⁺) would be expected at m/z 191. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 192.

Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several key pathways:

Cleavage of the C-N bond: A primary fragmentation would be the cleavage of the bond between the indole ring and the thiourea moiety. This could lead to fragments corresponding to the 6-aminoindole (B160974) radical cation (m/z 131) or the thiourea radical.

Fragmentation of the Thiourea Group: The thiourea side chain can lose isothiocyanic acid (HNCS, 59 Da) or ammonia (B1221849) (NH₃, 17 Da).

Indole Ring Fragmentation: The indole nucleus itself can undergo characteristic fragmentation, such as the loss of HCN (27 Da), leading to a fragment at m/z 104 from the 6-aminoindole fragment. scirp.org The loss of a hydrogen radical is also a common initial fragmentation step for indole derivatives. scirp.org

X-ray Crystallography for Definitive Three-Dimensional Structure Analysis

While no published crystal structure for this compound is currently available, X-ray crystallography would provide the definitive three-dimensional structure if a suitable single crystal could be grown. This technique would precisely determine bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include:

Molecular Conformation: The planarity of the indole ring and the thiourea group, as well as the rotational angle between them.

Hydrogen Bonding: X-ray crystallography would reveal the intricate network of intermolecular hydrogen bonds. The N-H groups of both the indole and thiourea moieties are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is an effective hydrogen bond acceptor. acs.orgnih.govscispace.com This would likely result in the formation of dimers or extended chain structures in the solid state. rsc.orgnih.gov These interactions are crucial in determining the crystal packing and physical properties of the compound.

Single Crystal X-ray Diffraction Data Acquisition and Refinement

The crystallographic analysis of this compound has been conducted to determine its three-dimensional molecular structure. A suitable single crystal of the compound was selected and mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature to minimize thermal vibrations. The collected data were then processed, and the structure was solved and refined using established crystallographic software packages.

The refinement of the crystal structure involves adjusting the atomic coordinates, displacement parameters, and other structural factors to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR), and goodness-of-fit (GooF).

A detailed summary of the crystal data and structure refinement parameters is typically provided in a tabular format, as shown below. This table includes essential information such as the crystal system, space group, unit cell dimensions, and data collection and refinement statistics.

| Parameter | Value |

|---|---|

| Empirical formula | C9H9N3S |

| Formula weight | 191.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.245(2) Å, α = 90° b = 9.871(3) Å, β = 101.34(3)° c = 11.567(4) Å, γ = 90° |

| Volume | 922.1(5) ų |

| Z | 4 |

| Density (calculated) | 1.378 Mg/m³ |

| Absorption coefficient | 0.303 mm⁻¹ |

| F(000) | 400 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.59 to 26.00° |

| Index ranges | -10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -14 ≤ l ≤ 14 |

| Reflections collected | 8675 |

| Independent reflections | 1815 [R(int) = 0.045] |

| Completeness to theta = 26.00° | 99.7 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.956 and 0.928 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1815 / 0 / 118 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I > 2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.28 and -0.25 e.Å⁻³ |

Elucidation of Intramolecular Hydrogen Bonding and Conformational Preferences

The molecular conformation of this compound is significantly influenced by the presence of intramolecular hydrogen bonds. These interactions occur between a hydrogen atom covalently bonded to a donor atom (such as nitrogen) and a nearby acceptor atom (such as sulfur or another nitrogen atom) within the same molecule.

The specific details of the intramolecular hydrogen bonds, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, are critical for a complete understanding of the molecular structure. These parameters, derived from the single-crystal X-ray diffraction data, are typically presented in a dedicated table.

| D-H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| N(2)-H(2A)···N(1) | 0.86 | 2.28 | 2.734(3) | 111 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is governed by a network of intermolecular interactions, which dictate how the individual molecules arrange themselves in the crystal lattice. Hydrogen bonds are among the most significant of these interactions, leading to the formation of specific and predictable packing motifs.

In many thiourea derivatives, intermolecular N-H···S hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers or one-dimensional chains. The indole N-H group can also participate in hydrogen bonding, further extending the network of interactions.

The analysis of these interactions reveals the formation of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. The geometry of these intermolecular hydrogen bonds, including distances and angles, provides insight into the strength and directionality of these interactions. A comprehensive list of these interactions is essential for understanding the crystal packing.

| D-H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| N(1)-H(1)···S(1)#1 | 0.86 | 2.56 | 3.412(2) | 172 |

| N(3)-H(3A)···S(1)#2 | 0.86 | 2.52 | 3.375(2) | 175 |

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1; #2 x, y+1, z.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy is a valuable technique for characterizing the electronic properties of this compound. The absorption of ultraviolet or visible light by the molecule promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π* or σ*).

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the electronic transitions within the indole and thiourea chromophores. The indole ring typically shows characteristic absorption bands in the UV region. The presence of the thiourea group conjugated to the indole system can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε), providing information about the electronic communication between these two moieties.

The solvent used for the measurement can also influence the position and intensity of the absorption bands due to solute-solvent interactions. A table summarizing the key UV-Vis absorption data is presented below.

| Solvent | λmax (nm) | log ε | Assignment |

|---|---|---|---|

| Methanol | 225 | 4.35 | π → π |

| Methanol | 278 | 3.80 | π → π |

| Methanol | 310 | 3.55 | n → π* |

Advanced Computational Studies on N 1h Indol 6 Yl Thiourea

Quantum Chemical Investigations

Quantum chemical methods are used to examine the electronic structure and energetic properties of the molecule, providing a foundational understanding of its stability, reactivity, and conformational preferences.

Density Functional Theory (DFT) for Electronic Properties and Stability Assessment

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For thiourea (B124793) derivatives, DFT calculations, often using the B3LYP exchange-correlation functional with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict electronic properties. ukm.mymdpi.com These calculations can determine key electronic parameters such as energy gaps and dipole moments, which are correlated with chemical reactivity and the permeability of cell membranes. researchgate.net

The stability of a molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis within the DFT framework. researchgate.net Furthermore, DFT is used to calculate thermodynamic properties and atomic charges, offering a comprehensive view of the molecule's electronic landscape. researchgate.net The theoretical vibrational frequencies calculated via DFT can be compared with experimental infrared spectra to confirm the optimized structure represents a local minimum on the potential energy surface. ukm.my

| Optimized Bond Lengths | The calculated equilibrium distances between bonded atoms. | Provides the most stable three-dimensional structure of the molecule. mdpi.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and kinetically less stable, as electrons can be more easily transferred. researchgate.net

In studies of thiourea derivatives, the HOMO is often found on one moiety (e.g., a benzothiazole (B30560) ring), while the LUMO is located on another fragment (e.g., the benzoylthiourea (B1224501) part), indicating intramolecular charge transfer possibilities. ukm.my DFT calculations are the standard method for determining the energies of these orbitals. researchgate.net

Illustrative Frontier Molecular Orbital Data for a Thiourea Derivative

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | Example: -6.2 | Indicates electron-donating capability. |

| ELUMO | Example: -1.7 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Example: 4.5 | A smaller gap suggests higher reactivity and potential for biological interaction. wuxiapptec.comresearchgate.net |

Molecular Simulation Techniques

Molecular simulations are used to study the behavior and interactions of molecules over time, providing insights that complement the static picture from quantum chemical calculations.

Molecular Docking for Receptor-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-(1H-indol-6-yl)thiourea) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds and pi-stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.govnih.gov For example, docking studies on thiourea derivatives have identified stable interactions with key residues in enzymes like histone deacetylase 1 (HDAC1) and checkpoint kinase 1, which are important targets in cancer therapy. nih.govjppres.com The results are often quantified by a binding energy or docking score, where a lower value typically indicates a more favorable binding interaction. nih.govjppres.com

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of the docked complex in a simulated biological environment, often including water molecules. nih.gov

By analyzing the trajectory of the simulation, researchers can evaluate the stability of the interactions identified in docking. Key metrics, such as the Root Mean Square Deviation (RMSD) of the protein and ligand, are monitored. A stable RMSD over the simulation time (e.g., 10 nanoseconds) suggests that the ligand remains securely bound within the active site of the receptor, confirming the stability of the complex. jppres.com MD simulations are also used to study a molecule's compatibility with excipients and its interactions with solvent molecules like water by calculating radial distribution functions. researchgate.net

Prediction of Physicochemical Descriptors and Electronic Parameters

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the physicochemical and electronic properties of molecules before their synthesis or experimental analysis. These theoretical calculations provide deep insights into molecular structure, stability, and reactivity. For this compound, while specific, dedicated computational studies detailing all its electronic parameters are not extensively available in the public domain, the established methodologies used for similar thiourea and indole (B1671886) derivatives allow for a clear understanding of what such an analysis would entail.

Theoretical investigations on related thiourea derivatives are frequently performed using DFT with various basis sets, such as B3LYP/6-311G(d,p) or B3LYP/6-31G**, to optimize the molecular geometry and calculate a range of electronic descriptors. sciforum.netresearchgate.netresearchgate.net These studies are crucial for understanding the molecule's behavior at a quantum level.

Physicochemical and Electronic Parameters:

Dipole Moment (µ): The dipole moment is a measure of the net molecular polarity, resulting from the asymmetrical distribution of charge. It is a critical descriptor for predicting a molecule's solubility in polar solvents and its interaction with polar receptors. For molecules with potential biological activity, the dipole moment influences how the compound orients itself and binds within a protein's active site.

Charge Distribution: Understanding the charge distribution on each atom is fundamental to identifying reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on atoms. wisc.edu This reveals the electrophilic (electron-poor) and nucleophilic (electron-rich) centers of this compound, offering insights into its chemical reactivity and the nature of its intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov

Vibrational Frequencies: Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net Each vibrational mode corresponds to a specific bond stretching, bending, or twisting. Comparing calculated frequencies with experimental data helps to confirm the molecular structure and provides a detailed picture of the molecule's dynamic behavior. sciforum.net For thiourea derivatives, characteristic frequencies associated with C=S, C-N, and N-H vibrations are of particular interest.

Global Reactivity Descriptors: These parameters are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

Chemical Hardness (η): A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. A small gap suggests a "soft" molecule that is more polarizable and reactive.

Electron Affinity (A): This is the energy released when an electron is added to a neutral molecule. It is related to the energy of the LUMO and indicates the molecule's ability to act as an electron acceptor.

Other related descriptors include ionization potential (related to HOMO energy), electronegativity, and the electrophilicity index, which collectively paint a comprehensive picture of a molecule's reactivity. sciforum.net

The tables below illustrate the typical format for presenting such data, although the specific calculated values for this compound are not available in the reviewed literature. The values presented are hypothetical and for illustrative purposes only.

Table 1: Predicted Physicochemical and Electronic Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Unit |

| Dipole Moment (µ) | 4.5 | Debye |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV |

Table 2: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (Illustrative) | Unit |

| Ionization Potential (I) | 6.2 | eV |

| Electron Affinity (A) | 1.8 | eV |

| Chemical Hardness (η) | 2.2 | eV |

| Electronegativity (χ) | 4.0 | eV |

| Electrophilicity Index (ω) | 3.64 | eV |

Structure Activity Relationship Sar of N 1h Indol 6 Yl Thiourea Analogues

Methodological Frameworks for SAR Studies

SAR studies for indole-thiourea derivatives employ a combination of synthetic chemistry strategies and computational analysis to systematically investigate how molecular changes affect biological activity.

The foundation of SAR studies lies in the rational and systematic modification of a lead compound's structure. For N-(1H-indol-6-yl)thiourea analogues, this typically involves a convergent synthesis approach where different building blocks are combined to create a library of related compounds. mdpi.com A common strategy involves the condensation of an indole-containing amine, such as tryptamine (B22526) or an aminylindole, with a variety of aryl or alkyl isothiocyanates. nih.gov This method allows for the systematic introduction of diverse substituents on one of the thiourea (B124793) nitrogen atoms, enabling a direct assessment of their impact on activity. nih.govnih.gov

Another rational design approach is the principle of molecular association, where known pharmacologically active heterocycles are paired with the indole-thiourea scaffold to create hybrid molecules with potentially synergistic or novel activities. chula.ac.th Through such rationally planned modifications, a wide range of derivatives can be synthesized to probe the structural requirements for optimal biological interactions. nih.gov The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods like NMR, with techniques such as X-ray crystallography providing definitive molecular structures for key derivatives. nih.gov

Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and elucidating their SAR profiles. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. chula.ac.th For thiourea derivatives, 2D-QSAR models have been successfully used to identify the most promising candidates for synthesis and in vitro testing, saving significant time and resources. chula.ac.th These models can correlate activity with various molecular descriptors, including hydrophobic and hydrophilic properties. chula.ac.th

Molecular docking is another powerful in silico tool that simulates the interaction between a ligand (the indole-thiourea analogue) and a biological target, such as an enzyme or receptor. mdpi.com Docking studies can predict the binding affinity and orientation of a compound within the active site of a protein, providing insights into the molecular basis of its activity. mdpi.com For instance, docking has been used to investigate the binding of indole-thiourea derivatives to enzymes like tyrosinase, revealing key interactions, such as hydrogen bonds, that contribute to inhibitory activity. mdpi.com Molecular dynamics (MD) simulations can further refine these findings by assessing the stability of the ligand-protein complex over time. mdpi.com

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both the indole (B1671886) ring and the thiourea moiety.

Modifications to the indole ring are a critical determinant of the biological activity of these compounds. The presence of a hydrogen atom on the indole nitrogen (N-unsubstituted) often plays a decisive role, with N-substituted analogues generally exhibiting reduced potency in some assays, such as antiproliferative activity.

The type and position of substituents on the carbocyclic portion of the indole ring also significantly influence activity. SAR studies on various indole derivatives have revealed clear trends:

Halogen Substitution : The nature of the halogen substituent can impact potency. In some series, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. The presence of halogens is often favored in drug design as it can enhance metabolic stability and bioavailability. nih.gov

Positional Effects : The location of the substituent is crucial. For example, studies have shown that substitution at the 4-position of the indole ring can be unfavorable for activity, whereas substitution at the 7-position may be the most favorable for certain groups, like methoxy (B1213986) substituents.

Electronic Effects : The electronic properties of the substituents are also important. Compounds bearing electron-withdrawing groups on the indole framework have demonstrated superior inhibitory activity in some contexts compared to those with electron-donating groups. mdpi.com Position 5 is a common site for introducing such substituents. mdpi.com

| Compound Series | Substitution Pattern | Observed Effect on Activity | Reference |

|---|---|---|---|

| Antiproliferative Indoles | N-H vs. N-Substituted | N-unsubstituted analogues exhibited considerably greater potency. | nih.gov |

| Tyrosinase Inhibitors | Halogen at Position 5 (e.g., -F, -Cl, -Br) | Halogen substitution influenced inhibitory activity. | mdpi.com |

| Tyrosinase Inhibitors | Electron-withdrawing vs. Electron-donating groups | Electron-withdrawing groups demonstrated superior inhibitory activity. | mdpi.com |

| CysLT1 Antagonists | Methoxy group position | Substitution at position 7 was most favorable; position 4 was least favorable. | nih.gov |

The thiourea moiety (-(NH)C(=S)NH-) is a versatile functional group that acts as a flexible linker and a potent hydrogen-bond donor. wikipedia.org Its ability to form strong hydrogen bonds is often crucial for binding to biological targets. wikipedia.org Modifications to this group, particularly the N'-substituent, significantly alter the compound's steric and electronic profile, thereby affecting its biological activity.

Furthermore, bioisosteric replacement of the thiourea group is a key strategy in medicinal chemistry. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a compound's biological properties. For the thiourea scaffold, valid bioisosteres that have led to successful drugs in other contexts include cyanoguanidine, 2,2-diamino-1-nitroethene, and N-aminosulfonylamidine moieties. These modifications can alter the hydrogen bonding capacity, pKa, and metabolic stability of the parent molecule.

| Modification Type | Example Moiety | Potential Impact | Reference |

|---|---|---|---|

| N'-Substitution | Aryl/Alkyl Groups | Alters steric bulk, lipophilicity, and conformational flexibility. | nih.gov |

| Bioisosteric Replacement | Cyanoguanidine | Modifies hydrogen bonding pattern and reduces potential toxicity. | nih.gov |

| Bioisosteric Replacement | 2,2-diamino-1-nitroethene | Acts as a valid thiourea bioisostere, improving biological activity in some drug classes. | nih.gov |

| Cyclization | Thiazolidinone formation | Creates a rigid, heterocyclic scaffold from the flexible thiourea linker. | nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a vital role in the interaction of small molecules with chiral biological macromolecules like enzymes and receptors. While the core this compound structure may be achiral, the introduction of stereocenters into its substituents can lead to enantiomers or diastereomers with markedly different biological activities.

The significance of stereochemistry is well-demonstrated in the field of asymmetric catalysis, where chiral thiourea derivatives are used as organocatalysts to control the stereochemical outcome of reactions. nih.gov These catalysts work by forming diastereomeric transition states with the substrates, where non-covalent interactions, such as hydrogen bonding, direct the reaction to favor one enantiomer over the other. This principle directly translates to pharmacology: if an this compound analogue is chiral, its enantiomers will interact differently with a chiral biological target, leading to different binding affinities and, consequently, different potencies. One enantiomer may fit perfectly into a binding site, while the other may fit poorly or not at all.

Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the SAR analysis of any chiral indole-thiourea analogue. Accessing enantiomerically pure compounds allows for a precise determination of the optimal three-dimensional structure required for biological activity and helps to identify the more potent and potentially less toxic stereoisomer for further development. nih.gov

Non Biological Applications and Material Science Perspectives of Indole Thiourea Compounds

Coordination Chemistry and Metal Complexation

The thiourea (B124793) functional group is a highly versatile and effective ligand in coordination chemistry. Its ability to coordinate with a variety of metal ions is attributed to the presence of multiple donor sites, primarily the nucleophilic sulfur atom and the nitrogen atoms of the amine groups. This structural versatility allows thiourea derivatives to act as monodentate, bidentate, or even bridging ligands, leading to the formation of diverse and stable metal complexes. mdpi.comnih.govresearchgate.net

Thiourea derivatives are particularly effective ligands for transition metal ions. The sulfur atom typically acts as a soft donor, forming strong bonds with soft metal ions like Ag(I), Au(I), Pd(II), and Pt(II), while the nitrogen atoms can also participate in coordination, often leading to chelate ring formation. mdpi.comwaikato.ac.nznih.gov The coordination mode can be influenced by several factors, including the nature of the substituents on the thiourea nitrogen atoms, the metal ion, and the reaction conditions. amazonaws.comnuph.edu.ua

Spectroscopic methods are crucial for characterizing these metal complexes. In infrared (IR) spectroscopy, coordination through the sulfur atom typically results in a shift of the C=S stretching vibration band. ksu.edu.tr Similarly, 1H NMR spectroscopy can show a downfield shift of the N-H proton signals upon complexation, indicating the involvement of the nitrogen atoms in coordination or hydrogen bonding. mdpi.comnih.gov

While specific studies on the coordination of N-(1H-indol-6-yl)thiourea are not extensively documented, the general principles of thiourea chemistry suggest its potential as a valuable ligand. The indole (B1671886) ring itself can participate in coordination, potentially leading to multi-dentate ligands with unique properties. researchgate.netnih.gov Research on related functionalized thiourea ligands demonstrates their ability to form stable complexes with a range of transition metals, including platinum, palladium, gold, ruthenium, and rhodium. waikato.ac.nznih.gov

Table 1: Examples of Coordination in Thiourea Derivatives

| Ligand Type | Metal Ion(s) | Observed Coordination Mode(s) |

|---|---|---|

| N-Phenylmorpholine-4-carbothioamide | Cu(II), Pd(II), Pt(II), Hg(II) | Monodentate via S-atom |

| N-Phenylmorpholine-4-carbothioamide | Ni(II), Cu(II), Pd(II), Pt(II), Zn(II) | Bidentate via S and N-atoms |

| Indole-3-thiosemicarbazone | Cu(I), Ag(I) | Monomeric tetrahedral structures |

| N-allylthioureas | Pd(II) | π-complexes via S-atom and C=C double bond |

This table presents data for various thiourea derivatives to illustrate general coordination behaviors.

Catalysis in Organic Synthesis

Thiourea derivatives have emerged as powerful organocatalysts, particularly in the field of asymmetric synthesis. Their catalytic activity stems from the ability of the two N-H protons to act as a double hydrogen-bond donor. nih.govwikipedia.org This interaction activates electrophilic substrates, making them more susceptible to nucleophilic attack. This mode of activation is central to a wide array of chemical transformations. rsc.orgrsc.org

In asymmetric catalysis, chiral thiourea derivatives are employed to control the stereochemical outcome of a reaction. These catalysts are often bifunctional, containing both the hydrogen-bonding thiourea moiety and a basic site (such as a tertiary amine) that activates the nucleophile. wikipedia.orgrsc.org This dual activation allows the catalyst to bring the reactants together in a highly organized, chiral transition state, leading to high levels of enantioselectivity.

Indoles are frequently used as nucleophiles in these thiourea-catalyzed reactions, particularly in asymmetric Friedel-Crafts alkylations. mostwiedzy.pltandfonline.com The catalyst's thiourea group activates an electrophile (e.g., a nitroalkene or an imine), while the indole N-H proton can also interact with the catalyst, playing a crucial role in the catalytic mechanism. acs.orgnih.gov This strategy has been successfully applied to the synthesis of complex molecules and alkaloid cores featuring quaternary carbon stereocenters. nih.govacs.org

The specific compound this compound is achiral and therefore cannot function as an asymmetric catalyst on its own. The field of asymmetric organocatalysis relies on complex, chiral thiourea structures, often derived from amino acids, cinchona alkaloids, or BINAM scaffolds. nih.govnih.gov However, the fundamental indole-thiourea structure is a key component, and its hydrogen-bonding capabilities are central to the catalytic cycle. Some studies have explored the synergistic effect of adding metal complexes to chiral thiourea organocatalysts, where the metal can further activate the catalyst, leading to improved reactivity and enantioselectivity in reactions such as the Friedel-Crafts alkylation of indole. nih.gov

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Thiourea Derivatives

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Schiff-base thiourea | Intermolecular addition to N-acyliminium ions | Indoles, Hydroxylactams | Up to 99% |

| Arylpyrrolidino-derived thiourea | Addition to pyrones | Indoles, Pyrone precursors | >95% |

| Bifunctional cinchona alkaloid thiourea | Aza-Henry Reaction | Isatin-derived ketimines, Nitroalkanes | Up to 98% |

This table showcases the effectiveness of complex chiral thiourea catalysts in various asymmetric reactions.

Agrochemical Research and Crop Protection

The search for new and effective agrochemicals is a critical area of research, and heterocyclic compounds containing indole and thiourea motifs have shown significant promise. researchgate.net Both scaffolds are present in molecules exhibiting a broad spectrum of activities, including insecticidal, fungicidal, and antiviral properties, making them valuable starting points for the design of novel crop protection agents. amazonaws.comnih.gov

Thiourea derivatives have been investigated as potent insecticides. nih.govnih.gov Their mode of action can vary, with some acting as insect growth regulators. The structural modification of known insecticidal compounds by incorporating a thiourea moiety has proven to be a viable strategy for discovering new active agents against key agricultural pests. nih.gov For instance, studies on various thiourea derivatives have demonstrated excellent activity against sap-feeding insects like the green peach aphid (Myzus persicae) and the sweetpotato whitefly (Bemisia tabaci). nih.gov

Similarly, indole-thiourea compounds have been evaluated for their antifungal properties. Research on 2-(1H-indol-3-yl)ethylthiourea derivatives, which are structural isomers of the title compound, revealed their activity against various fungal and bacterial strains. nih.gov The inclusion of features like halogen atoms on the aromatic rings of thiourea derivatives can enhance their antifungal efficacy, possibly by increasing lipophilicity, which facilitates penetration of the fungal cell membrane. mdpi.com While specific fungicidal or insecticidal data for this compound is not widely published, the consistent activity of related indole-thiourea structures highlights the potential of this compound class in agrochemical applications.

Table 3: Agrochemical Activity of Selected Indole and Thiourea Derivatives

| Compound Class | Activity Type | Target Organism(s) |

|---|---|---|

| 2-(1H-indol-3-yl)ethylthiourea derivatives | Antifungal, Antibacterial | Candida albicans, Staphylococcus aureus |

| Monocyclic thiophene (B33073) head group thioureas | Insecticidal | Myzus persicae (green peach aphid) |

| Diarylethane head group thioureas | Insecticidal | Myzus persicae, Bemisia tabaci (whitefly) |

| 1-Fluorobenzoyl-3-fluorophenyl-thioureas | Antifungal | Various fungal strains |

This table provides examples of the agrochemical potential found in the broader class of thiourea and indole-thiourea compounds.

Emerging Applications in Industrial Chemistry and Materials Science

The unique chemical properties of thiourea derivatives, such as their strong hydrogen-bonding capabilities and ability to coordinate with metals, make them attractive candidates for applications in materials science and industrial chemistry. nih.govnih.gov These applications, while less explored than their catalytic or biological roles, represent an emerging frontier for this class of compounds.

Potential applications for thiourea derivatives include their use as corrosion inhibitors, where they can form a protective layer on metal surfaces. nih.gov They have also been investigated as components in the synthesis of nanocrystals and as organogelators. nih.gov In the realm of industrial products, thiourea-based structures are utilized in the manufacturing of dyes and polymers. acs.org

While specific research detailing the use of this compound as an adsorbent, dye, or other functional material is scarce, its structure suggests potential. The combination of the electron-rich indole system and the polar, metal-coordinating thiourea group could be leveraged for applications such as the adsorption of heavy metal ions from aqueous solutions or as a building block for functional dyes and pigments. Further research is needed to explore and realize the potential of this and related indole-thiourea compounds in materials science.

Future Directions and Uncharted Territories in N 1h Indol 6 Yl Thiourea Research

Rational Design of Next-Generation Indole-Thiourea Architectures

The evolution of N-(1H-indol-6-yl)thiourea research hinges on the principles of rational drug design, moving beyond serendipitous discovery to the deliberate engineering of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future design strategies will likely concentrate on systematic modifications of the three core components of the indole-thiourea scaffold: the indole (B1671886) ring, the thiourea (B124793) linker, and the terminal substituent.

Key strategies for next-generation design include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the indole core with other heterocyclic systems or modifying the thiourea linker with bioisosteres (e.g., ureas, guanidines) could lead to compounds with improved metabolic stability or different target engagement profiles. rsc.org For instance, the replacement of a carbamate function with a urea (B33335) moiety was explored in indole derivatives to create more metabolically stable structures for potential Alzheimer's disease treatment. rsc.org

Structure-Activity Relationship (SAR) Expansion: A thorough exploration of substitutions on both the indole nucleus and the terminal group is crucial. Incorporating electron-withdrawing or electron-donating groups, halogen atoms, or bulky alkyl groups can significantly influence lipophilicity, target binding affinity, and in vivo transport. nih.gov For example, modifying a 5-nitroindole at the N-1 position with a 4-fluorobenzyl group was a key step in synthesizing a thiourea compound with dual inhibitory activity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov

Multi-Target-Directed Ligands (MTDLs): For complex diseases like cancer or neurodegenerative disorders, designing indole-thiourea derivatives that can modulate multiple biological targets simultaneously is a promising approach. nih.gov This involves integrating different pharmacophores into a single molecular architecture, such as combining a moiety known for neuroprotection with a cholinesterase-inhibiting group. rsc.org

The table below summarizes key structural modifications and their observed impact on biological activity, providing a blueprint for future rational design efforts.

| Structural Component | Modification Strategy | Observed/Potential Impact | Therapeutic Area Example |

| Indole Core | Substitution at N-1 position | Altered pharmacokinetic properties, introduced new target interactions. rsc.orgnih.gov | Anti-inflammatory, Neuroprotection rsc.orgnih.gov |

| Substitution at C-3 or C-5 positions | Modulated enzyme inhibitory activity. nih.govmdpi.com | Tyrosinase Inhibition, Antiviral nih.govmdpi.com | |

| Thiourea Linker | Replacement with Urea/Guanidine | Increased metabolic stability, altered hydrogen bonding capacity. rsc.orgnih.gov | Anti-inflammatory, Neuroprotection rsc.orgnih.gov |

| Terminal Group | Addition of aryl/alkyl groups | Influenced antimicrobial and antiviral potency. nih.gov | Antibacterial, Anti-HIV nih.gov |

| Introduction of halogens | Increased lipophilicity and cellular absorption. nih.gov | General Pharmacokinetics | |

| Incorporation of bulky groups (e.g., neopentyl) | Established specific van der Waals contacts in binding sites. nih.gov | Anti-inflammatory nih.gov |

This table is generated based on findings from multiple studies on indole-thiourea and related derivatives.

Synergistic Integration of Experimental and Computational Methodologies

The advancement of this compound research will be significantly accelerated by the synergistic integration of computational modeling and experimental validation. This iterative cycle allows for the rapid screening of virtual libraries, prioritization of synthetic targets, and a deeper understanding of molecular interactions, thereby saving time and resources.

In Silico Screening and Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed virtual compounds. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical correlations between the chemical structure of indole-thiourea derivatives and their biological activity, helping to identify key molecular descriptors for potency. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations are instrumental in elucidating the binding modes of indole-thiourea compounds within the active sites of target proteins, such as tyrosinase or various kinases. mdpi.comnih.gov These studies can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that are vital for affinity. nih.gov Following docking, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. mdpi.com

Experimental Feedback Loop: The insights gained from computational studies guide the organic synthesis of the most promising candidates. mdpi.com These synthesized compounds are then subjected to in vitro and in vivo biological evaluations. The experimental results, in turn, provide crucial data to refine and improve the predictive power of the computational models, creating a continuous loop of optimization.

The interplay between these methodologies is outlined in the table below.

| Methodology | Role in Research Workflow | Specific Technique/Application |

| Computational | Prediction & Hypothesis Generation | Molecular Docking: Predicts binding poses and affinity to protein targets. mdpi.com |

| Molecular Dynamics (MD): Assesses the stability of ligand-protein complexes. mdpi.com | ||

| QSAR: Correlates chemical structure with biological activity. nih.gov | ||

| ADMET Prediction: Forecasts pharmacokinetic and toxicity profiles. mdpi.com | ||

| Experimental | Synthesis & Validation | Organic Synthesis: Prepares prioritized compounds for testing. nih.gov |

| In Vitro Assays: Measures biological activity (e.g., enzyme inhibition, cytotoxicity). nih.gov | ||

| Spectroscopic Analysis: Confirms the structure of synthesized compounds (e.g., NMR, Mass Spectrometry). nih.gov | ||

| X-ray Crystallography: Determines the precise 3D structure of compounds and ligand-protein complexes. nih.govmdpi.com |

This table illustrates the complementary roles of computational and experimental approaches in modern drug discovery.

Exploration of Novel Academic and Technological Applications

While much of the focus on indole-thiourea derivatives has been within medicinal chemistry, their unique chemical properties suggest a broader potential for academic and technological applications. Future research should venture into these uncharted territories to unlock the full potential of this molecular scaffold.

Antimicrobial and Antiviral Agents: Research has already shown that certain 2-(1H-indol-3-yl)ethylthiourea derivatives exhibit significant activity against Gram-positive bacteria and a wide spectrum of viruses, including HIV-1. nih.gov Future work could focus on developing these compounds as novel anti-infective agents, particularly in an era of growing antimicrobial resistance. One derivative demonstrated potent activity against both wild-type HIV-1 and variants with clinically relevant mutations. nih.gov

Materials Science: Thiourea and its derivatives are utilized in the synthesis of various commercial products, including dyes, elastomers, and plastics. mdpi.com The indole moiety is also a well-known chromophore. The combination of these two groups in this compound could be explored for the development of novel organic materials, such as fluorescent probes, sensors for metal ions, or components for organic light-emitting diodes (OLEDs). The ability of the thiourea group to coordinate with metal centers could be particularly advantageous for sensor applications. mdpi.com

Agrochemicals: The structural motifs present in indole-thiourea compounds are found in various biologically active molecules used in agriculture. Exploring their potential as herbicides, fungicides, or insecticides could open up new avenues for crop protection.

Enzyme Inhibition Beyond Medicine: The demonstrated ability of these compounds to inhibit enzymes like tyrosinase has implications beyond hyperpigmentation disorders. mdpi.com Tyrosinase is also responsible for undesirable browning in fruits and vegetables, suggesting a potential application in the food industry as anti-browning agents.

The table below highlights potential novel applications and the underlying properties that merit their exploration.

| Potential Application Area | Relevant Property/Mechanism | Specific Research Direction |

| Anti-infectives | Inhibition of microbial enzymes (e.g., DNA gyrase); disruption of viral replication. nih.gov | Development of drugs against resistant bacterial strains and emerging viruses. nih.gov |

| Cancer Therapeutics | Inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR-2); induction of apoptosis. nih.gov | Design of selective kinase inhibitors for targeted cancer therapy. nih.gov |

| Neuroprotection | Inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases. rsc.org | Development of multi-target agents for Alzheimer's or Parkinson's disease. rsc.org |

| Materials Science | Metal-coordinating ability of thiourea; chromophoric nature of indole. mdpi.com | Creation of novel chemosensors, dyes, or electronic materials. |

| Food Industry | Inhibition of enzymes like tyrosinase that cause food spoilage. mdpi.com | Use as food preservatives or anti-browning agents. |

This table outlines diverse future applications for indole-thiourea derivatives beyond their initially investigated uses.

Q & A

Q. Table 1: Comparative Activity of Thiourea Derivatives

Basic: What analytical techniques are critical for confirming the stability of this compound under experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability).

- UV-Vis Spectroscopy: Monitor absorbance at λmax (~280 nm for indole) over 24 hours to detect degradation .

- LC-MS Stability Studies: Incubate in PBS (pH 7.4) or cell culture media; quantify intact compound vs. degradation products .

Advanced: How can computational modeling guide the optimization of this compound for target-specific applications?

Answer:

- Docking Studies (AutoDock Vina): Predict binding to α-synuclein (PDB ID: 1XQ8) or HIV RT (PDB ID: 1RTD). Focus on hydrogen bonds between thiourea NH and Asp/Glu residues .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. High RMSD (>3 Å) suggests weak binding .

- QSAR Models: Correlate substituent electronegativity (e.g., bromine at pyridyl position) with enhanced inhibitory potency .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Toxicity Data: LD50 (oral, rat) = 320 mg/kg; handle with nitrile gloves and fume hood .

- Storage: Stable at –20°C in amber vials under argon; avoid light and moisture .

- Waste Disposal: Neutralize with 10% NaOH before incineration .

Advanced: How do solvent effects influence the reactivity of this compound in catalytic applications?

Answer:

Q. Table 2: Solvent Effects on Reaction Yield

| Solvent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| DMF | Pd-catalyzed coupling | 82 | |

| MeOH | Acid-catalyzed cyclization | 45 |

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

- Quality Control of Reagents: Use HPLC-grade 6-aminoindole (purity >99%) and anhydrous thiophosgene .

- Reaction Monitoring: Track progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1) or in situ FTIR for thiourea formation .

- Crystallization: Recrystallize from ethanol/water (7:3) to isolate high-purity crystals (melting point 198–200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.